2-(3-(Benzyloxy)phenyl)propan-2-ol
Description
2-(3-(Benzyloxy)phenyl)propan-2-ol is a tertiary alcohol featuring a benzyloxy substituent at the 3-position of the phenyl ring. This compound belongs to the benzhydrol family, which is notable for its utility in organic synthesis, particularly as intermediates in pharmaceutical manufacturing . Its structure combines a sterically hindered alcohol group with a benzyl-protected phenolic ether, which influences its reactivity and physical properties, such as solubility and stability.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-16(2,17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,17H,12H2,1-2H3 |
InChI Key |
VMDVKBIHIXLFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-(benzyloxy)benzaldehyde, followed by acidic workup to yield the desired product . Another method includes the reduction of 2-(3-(benzyloxy)phenyl)propan-2-one using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2-(3-(Benzyloxy)phenyl)propan-2-one.
Reduction: 2-(3-(Benzyloxy)phenyl)propane.
Substitution: Various halides and other substituted derivatives.
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity . The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-(2-Benzylphenyl)propan-2-ol
- Structure : Benzyloxy group at the 2-position instead of 3.
- Key Differences : The ortho-substitution introduces steric hindrance near the alcohol group, reducing nucleophilic accessibility compared to the para-substituted analog.
- Applications : Used in anthrone synthesis and as a pharmaceutical intermediate .
- Reactivity : Lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
Functional Group Variants
a. (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
b. 2-(3-Benzoylphenyl)propionitrile
- Structure : Nitrile and benzoyl groups replace the alcohol and benzyloxy moieties.
- Key Differences : Increased lipophilicity due to the benzoyl group; nitrile enhances reactivity in nucleophilic substitutions. Used as a ketoprofen impurity .
Pharmaceutical Impurities and Derivatives
a. EP Impurities (e.g., Imp. E, F)
- Structure: Propan-2-ol derivatives with methoxyethyl or isopropylamino substituents.
- Key Differences : Polar functional groups (e.g., methoxyethyl) improve aqueous solubility, critical for drug formulation .
b. 1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol
- Structure : Sulfonyl and trifluoromethoxy groups enhance metabolic stability and electron-withdrawing effects.
Silyl-Protected and Diol Derivatives
a. (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-ol
b. 2-((Benzyloxy)methyl)propane-1,3-diol
- Structure : Diol with a benzyloxymethyl branch.
- Key Differences : Higher hydrophilicity due to two hydroxyl groups; similarity score 0.80 to target compound .
Key Research Findings
Steric Effects : The 3-benzyloxy substitution in the target compound reduces steric hindrance compared to its 2-substituted isomer, enhancing its utility in reactions requiring nucleophilic alcohol groups .
Pharmaceutical Relevance : Structural analogs with polar substituents (e.g., methoxyethyl in Imp. E) exhibit improved pharmacokinetic profiles, underscoring the role of functional groups in drug design .
Reactivity Trends : Nitrile-containing derivatives (e.g., 2-(3-benzoylphenyl)propionitrile) demonstrate higher electrophilicity, favoring applications in cross-coupling reactions .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-(Benzyloxy)phenyl)propan-2-ol, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or hydroxylation of a pre-functionalized aromatic precursor. Key steps include:
- Benzyloxy Group Introduction : Protection of the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Propan-2-ol Formation : Grignard reaction with methyl magnesium bromide on a ketone intermediate (e.g., 3-(benzyloxy)acetophenone) followed by acid quenching .
Critical conditions: Anhydrous solvents, controlled temperature (0–5°C for Grignard step), and inert atmosphere (N₂/Ar) to prevent side reactions. Purity is verified via HPLC or GC (>95% purity threshold) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons (δ 6.8–7.5 ppm, multiplet) and benzyloxy CH₂ (δ 4.9–5.1 ppm) confirm substitution patterns.
- Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and geminal methyl groups (δ 1.2–1.4 ppm) on propan-2-ol .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 244.28 [M+H]⁺ and fragmentation patterns (e.g., loss of benzyloxy group at m/z 152) .
- FT-IR : O-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?
- Methodological Answer :
- PPE : EN 374-certified nitrile gloves, chemical-resistant lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF) .
- Waste Disposal : Segregate halogenated waste (if intermediates are halogenated) and neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can retrosynthetic analysis and computational tools be applied to optimize the synthesis of this compound, considering its benzyloxy and hydroxyl groups?
- Methodological Answer :
- Retrosynthetic Planning : AI-driven tools (e.g., Reaxys/Pistachio databases) identify viable precursors like 3-(benzyloxy)phenyl magnesium bromide and acetone. Route feasibility is assessed via in silico reaction scoring (e.g., plausibility >0.9) .
- DFT Calculations : Predict steric hindrance at the hydroxyl group to optimize reaction kinetics. For example, substituent effects on the benzyloxy group’s electron-donating capacity alter electrophilic aromatic substitution rates .
Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives with different substituents?
- Methodological Answer :
- Systematic SAR Studies : Compare derivatives (e.g., halogenated or trifluoromethyl analogs) to isolate substituent effects. For instance, electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity of the hydroxyl group, altering esterification kinetics .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., solvent polarity, catalyst loading) to identify variables causing discrepancies .
Q. How do computational methods like DFT aid in predicting the stability and reactivity of this compound, and what parameters are critical for accurate modeling?
- Methodological Answer :
- Conformational Analysis : DFT (B3LYP/6-31G*) identifies low-energy conformers where the benzyloxy group is orthogonal to the phenyl ring, minimizing steric clash .
- Reactivity Descriptors : Fukui indices predict electrophilic/nucleophilic sites; the hydroxyl oxygen has high nucleophilicity (ƒ⁻ ≈ 0.12), making it prone to oxidation .
- Solvent Effects : COSMO-RS simulations model solvation free energy in polar aprotic solvents (e.g., acetonitrile ΔG_solv ≈ -15 kcal/mol) to optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
